molecular formula C9H11NS B3057527 3-(Thiolan-2-yl)pyridine CAS No. 82081-32-1

3-(Thiolan-2-yl)pyridine

Cat. No.: B3057527
CAS No.: 82081-32-1
M. Wt: 165.26 g/mol
InChI Key: UNDZTSGXNXEERW-UHFFFAOYSA-N
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Description

3-(Thiolan-2-yl)pyridine is a useful research compound. Its molecular formula is C9H11NS and its molecular weight is 165.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(thiolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDZTSGXNXEERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516133
Record name 3-(Thiolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82081-32-1
Record name 3-(Thiolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrid-3-yl-methyl 3-chloropropyl sulphide (59 g) in anhydrous tetrahydrofuran (75 cc) is added dropwise, in the course of 15 minutes and whilst keeping the temperature below 32° C. to a solution of potassium tert.-butoxide (50.8 g) in a mixture of anhydrous hexamethylphosphorotriamide (77 cc) and anhydrous tetrahydrofuran (410 cc). After stirring for 1 hour at a temperature of about 20° C. the reaction mixture is added to a mixture of distilled water (750 cc) and diethyl ether (420 cc). After decantation, the aqueous phase is re-extracted with diethyl ether (200 cc). The combined ether phases are washed three times with distilled water (2100 cc in total), dried over anhydrous magnesium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 45° C. 2-(Pyrid-3-yl)-tetrahydrothiophen (30 g) is thus obtained in the form of a brown oil.
Name
pyrid-3-yl-methyl 3-chloropropyl sulphide
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
410 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiolan-2-yl)pyridine
Reactant of Route 2
3-(Thiolan-2-yl)pyridine
Reactant of Route 3
3-(Thiolan-2-yl)pyridine
Reactant of Route 4
3-(Thiolan-2-yl)pyridine
Reactant of Route 5
3-(Thiolan-2-yl)pyridine
Reactant of Route 6
3-(Thiolan-2-yl)pyridine

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